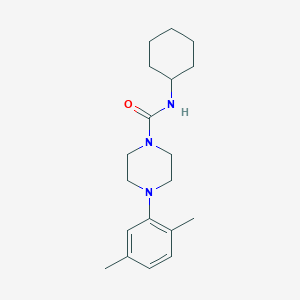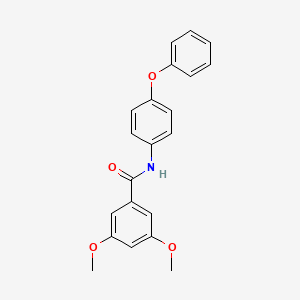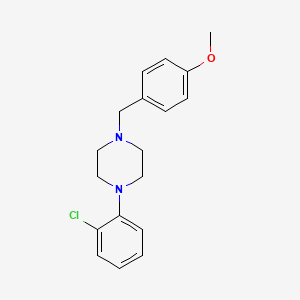![molecular formula C18H18N2OS B5728277 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide as an anticancer agent involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. As a fluorescent probe for ROS detection, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide undergoes a reaction with ROS, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has low toxicity and does not affect normal cells. As an anticancer agent, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. As a fluorescent probe for ROS detection, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used to study the role of ROS in various biological processes, including aging and disease.
実験室実験の利点と制限
One of the main advantages of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is its versatility, as it can be used in various fields and applications. Additionally, its low toxicity and high purity make it a suitable candidate for lab experiments. However, one limitation of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. In medicinal chemistry, further studies are needed to optimize its anticancer properties and to explore its potential as a drug candidate. In materials science, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide can be used as a building block for the synthesis of novel materials with improved properties. In biochemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide can be used to study the role of ROS in various biological processes, including aging and disease. Additionally, further studies are needed to explore the potential applications of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide in other fields, such as environmental science and catalysis.
合成法
The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction between 3,5-dimethylaniline, carbon disulfide, and ethyl acrylate in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide.
科学的研究の応用
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have anticancer properties, specifically against leukemia and lung cancer cells. In materials science, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a building block for the synthesis of novel polymers with potential applications in optoelectronics and organic electronics. In biochemistry, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
特性
IUPAC Name |
(E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-10-14(2)12-16(11-13)19-18(22)20-17(21)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHMTWODKHQFQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)




![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)



![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)

![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)